molecular formula C13H15BrO3 B8395013 4-Bromo-2-cyclopentylphenyl methyl carbonate

4-Bromo-2-cyclopentylphenyl methyl carbonate

Cat. No. B8395013
M. Wt: 299.16 g/mol
InChI Key: YQAGZKXMVMCLRW-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

Concentrated H2SO4 (115 mL) was added to 4-bromo-2-cyclopentylphenyl methyl carbonate (26.09 g, 87.21 mmol) and the mixture stirred and cooled to −10° C. KNO3 (13.22 g, 130.80 mmol) was then added in portions with continuous stirring. The reaction was stirred at −10° C. for 1 h then quenched with ice resulting in precipitation of an off-white solid. The solid was filtered, washed with water and dried to provide the product. The water phase was extracted with dichloromethane (3×10 mL) and the combined organic extracts dried over Na2SO4. Purification by silica gel chromatography (5-20% ethyl acetate/hexane) provided additional 4-bromo-2-cyclopentyl-5-nitrophenyl methyl carbonate (combined 21.72 g, 72% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 8.12 (s, 1H), 7.88 (s, 1H), 3.88 (d, J=5.7 Hz, 3H), 3.13 (dd, J=9.4, 17.2 Hz, 1H), 1.96-1.92 (m, 2H), 1.80-1.75 (m, 2H), 1.68-1.54 (m, 4H).
Name
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
26.09 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
13.22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[C:6](=[O:22])([O:20][CH3:21])[O:7][C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][C:9]=1[CH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.[N+:23]([O-])([O-:25])=[O:24].[K+]>>[C:6](=[O:22])([O:20][CH3:21])[O:7][C:8]1[CH:13]=[C:12]([N+:23]([O-:25])=[O:24])[C:11]([Br:14])=[CH:10][C:9]=1[CH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:2.3|

Inputs

Step One
Name
Quantity
115 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
26.09 g
Type
reactant
Smiles
C(OC1=C(C=C(C=C1)Br)C1CCCC1)(OC)=O
Step Two
Name
KNO3
Quantity
13.22 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at −10° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then quenched with ice resulting in precipitation of an off-white solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to provide the product
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with dichloromethane (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (5-20% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])Br)C1CCCC1)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.72 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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